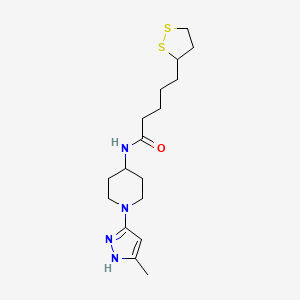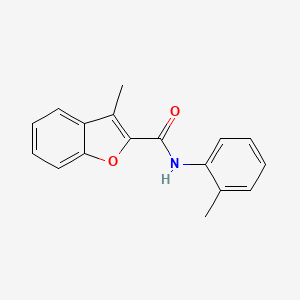
3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound known for its various biological properties, including anti-inflammatory, antitumor, and antiangiogenic effects. This compound belongs to the benzofuran class, which is characterized by a fused benzene and furan ring structure. Benzofuran derivatives are widely distributed in nature and have been extensively studied for their diverse pharmacological activities .
Méthodes De Préparation
The synthesis of 3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a benzofuran-fused N-heterocycle can be synthesized using AlCl3-mediated C–C followed by a C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant anti-inflammatory and antitumor activities, making it a potential candidate for drug development.
Medicine: Its antiangiogenic properties are being explored for the treatment of diseases characterized by abnormal blood vessel growth, such as cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and tumor growth . The compound’s antiangiogenic effects are mediated through the inhibition of vascular endothelial growth factor (VEGF) signaling, which is crucial for blood vessel formation.
Comparaison Avec Des Composés Similaires
3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide: This compound exhibits significant antiproliferative activity and selective inhibition of hypoxia-inducible factor 1 (HIF-1).
Benzothiophene derivatives: These compounds share similar structural features with benzofurans and have been developed as anticancer agents.
The uniqueness of this compound lies in its specific combination of biological activities, making it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-3-5-9-14(11)18-17(19)16-12(2)13-8-4-6-10-15(13)20-16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJGQUXXAVQWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2419038.png)
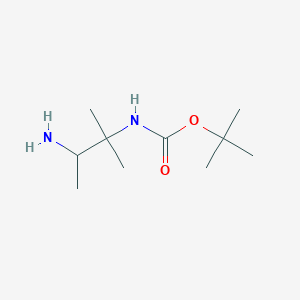
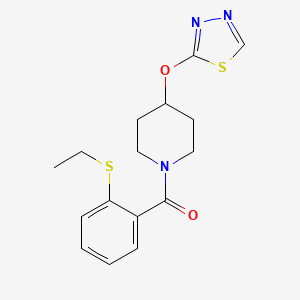
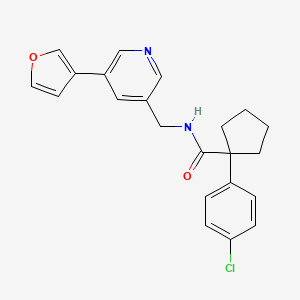
![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419048.png)
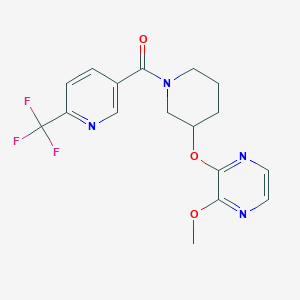
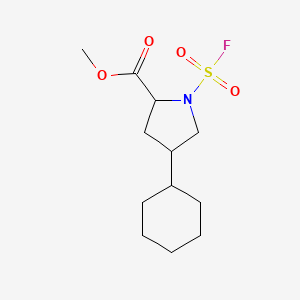
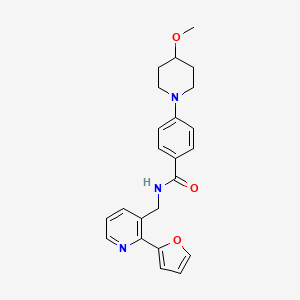
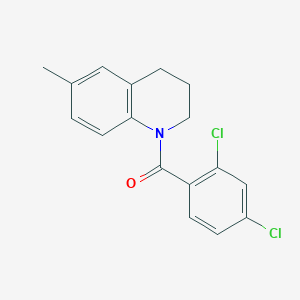
![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one](/img/structure/B2419055.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)
![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)
